Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 71989-33-8
VCID: VC21537063
InChI: InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
SMILES: CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol

Fmoc-Ser(tBu)-OH

CAS No.: 71989-33-8

Cat. No.: VC21537063

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ser(tBu)-OH - 71989-33-8

CAS No. 71989-33-8
Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Standard InChI InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Standard InChI Key REITVGIIZHFVGU-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Structure and Properties

Fmoc-Ser(tBu)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serine, is a protected serine derivative with two distinct protective groups: the Fmoc group protecting the alpha-amino terminus and the tert-butyl group shielding the hydroxyl side chain . This orthogonal protection strategy is crucial for controlled peptide assembly.

Physical and Chemical Properties

The compound possesses the following characteristics:

PropertyValueReference
Molecular FormulaC₂₂H₂₅NO₅
Molecular Weight383.44 g/mol
CAS Number71989-33-8
Physical AppearanceWhite to off-white powder
Optical Activity[α]₂₀/D +25.5±1°, c = 1% in ethyl acetate
Melting Point123-130 °C
SolubilityClearly soluble (25 mmole in 50 ml DMF)

The three-dimensional structure features the bulky Fmoc group attached to the alpha-amino group and the tert-butyl group attached to the serine side chain hydroxyl. This configuration prevents unwanted side reactions during peptide synthesis while allowing selective deprotection under different conditions .

Structural Identifiers

For research and documentation purposes, the compound can be identified using the following structural notations:

  • SMILES: CC(C)(C)OCC@HC(O)=O

  • InChI: 1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1

  • InChI Key: REITVGIIZHFVGU-IBGZPJMESA-N

Synthesis Methods

The synthesis of Fmoc-Ser(tBu)-OH typically involves a multi-step process starting from L-serine. While various synthetic routes exist, a common methodology follows these general steps:

Standard Synthetic Pathway

  • Esterification of L-serine with methanol using thionyl chloride to obtain L-serine methyl ester hydrochloride

  • Protection of the hydroxyl group with tert-butyl to produce (S)-O-tertiary butyl serine methyl ester

  • Saponification to yield (S)-O-tertiary butyl serine

  • Protection of the alpha-amino group with fluorenylmethyl chloroformate or fluorenylmethyl N-succinimidyl carbonate to obtain the final product

This synthetic route allows for high-yield production while maintaining stereochemical integrity. The process typically requires careful temperature control and precise reaction conditions to prevent racemization and side reactions.

Quality Control Parameters

Commercial production of Fmoc-Ser(tBu)-OH adheres to strict quality control measures to ensure suitability for peptide synthesis applications:

Quality ParameterSpecificationMethod
Purity≥99.0%HPLC analysis
Enantiomeric Purity≥99.8%Chiral analysis
Water Content≤2.0%Karl Fischer titration
Free Amino Acid≤0.2%Gas chromatography
Specific Impurities≤0.1% eachHPLC analysis
TLC Purity≥98%Thin layer chromatography
Residual Solvents≤0.5% ethyl acetateHS-GC analysis

These specifications ensure batch-to-batch consistency and reliable performance in peptide synthesis applications .

Applications in Peptide Synthesis

Fmoc-Ser(tBu)-OH serves as the standard serine derivative in Fmoc-based solid-phase peptide synthesis (SPPS). Its importance stems from its compatibility with various coupling conditions and its ability to produce high-quality peptides with minimal side reactions.

Role in Fmoc-SPPS Strategy

In the Fmoc strategy for peptide synthesis, Fmoc-Ser(tBu)-OH functions as a key building block through the following mechanisms:

  • The Fmoc group protects the amino terminus during coupling reactions and can be selectively removed using mild basic conditions (typically 20-30% piperidine or 4-methylpiperidine in DMF)

  • The tert-butyl group protects the serine hydroxyl side chain throughout the synthesis and remains stable during Fmoc deprotection steps

  • The tert-butyl group can be removed during the final cleavage using trifluoroacetic acid (TFA), simultaneously with peptide release from the resin

This protection strategy prevents unwanted side reactions such as β-elimination, oxidation, or premature deprotection that could compromise peptide quality .

Optimization of Fmoc Deprotection Conditions

Research has investigated optimal deprotection conditions for Fmoc-Ser(tBu)-OH to minimize potential side reactions. Studies have compared various bases for Fmoc removal:

BaseConcentrationObservationsReference
Piperidine20% in DMFStandard conditions, potential for side reactions
4-Methylpiperidine20% in DMFReduced side reactions
4-Methylpiperidine30% in 0.5M OxymaPure-DMFMinimized side reactions
Morpholine20% in DMFPractically devoid of side reactions

These findings highlight the importance of optimizing deprotection conditions based on the specific peptide sequence and desired outcome .

Research Applications

Fmoc-Ser(tBu)-OH has been utilized in numerous research applications, demonstrating its versatility and importance in scientific investigations.

Therapeutic Peptide Development

The compound plays a central role in developing peptide-based therapeutics:

  • Antibiotic Synthesis: It has been employed in the total synthesis of daptomycin, an important antibiotic, through a chemoselective serine ligation approach

  • Immunotherapeutics: Used in the preparation of MUC1, a T-cell helper peptide, utilizing iterative pentafluorophenyl ester-mediated fragment condensations

  • Peptide Hormone Analogs: Incorporated into various bioactive peptide sequences that mimic natural hormone functions

Protein Engineering and Biochemical Tools

Fmoc-Ser(tBu)-OH enables the creation of complex protein structures and research tools:

  • Ubiquitin Synthesis: Facilitates linear solid-phase peptide synthesis of ubiquitin and diubiquitin, essential proteins in cellular regulatory processes

  • Bioconjugation Applications: Used in bioconjugation techniques to attach peptides to other biomolecules, enhancing targeted drug delivery systems

  • Diagnostic Tool Development: Contributes to the development of peptide-based diagnostic tools where specific peptide sequences act as biomarkers for disease detection

Supramolecular Self-Assembly Research

Recent investigations have revealed interesting self-assembly behaviors of Fmoc-protected amino acids including Fmoc-Ser(tBu)-OH:

  • Morphological Transitions: Studies show that Fmoc-Ser(tBu)-OH forms distinct self-assembled structures that undergo morphological transitions at the supramolecular level when concentration and temperature are altered

  • Temperature-Dependent Behavior: When heated, the self-assembled structures demonstrate transformation from one morphology to another, providing insights into the thermodynamics of supramolecular assembly

  • Applications in Nanotechnology: These self-assembly properties show potential for applications in material science and nanotechnology by creating controlled nano-architectures

This research opens new avenues for using protected amino acids in developing novel self-assembled materials with tunable properties.

Comparison with Related Protected Amino Acids

Understanding the relationship between Fmoc-Ser(tBu)-OH and similar protected amino acids provides context for its specific applications and advantages.

Structural Comparisons

Protected Amino AcidMolecular WeightStructure DistinctionsPrimary ApplicationsReference
Fmoc-Ser(tBu)-OH383.44 g/molBasic serine with Fmoc and tBu protectionStandard SPPS building block
Fmoc-Thr(tBu)-OH397.47 g/molAdditional methyl group at β-carbonSPPS requiring threonine residues
Fmoc-Ser(tBu)-Gly-OH440.5 g/molDipeptide with glycine extensionSpecialized dipeptide synthesis
Boc-Ser(tBu)-OH247.29 g/molBoc instead of Fmoc protectionBoc-chemistry peptide synthesis
Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH510.6 g/molContains additional protected serineSpecialized peptide structures

These structural variations allow for specialized applications in peptide synthesis based on the specific requirements of the target peptide sequence.

Protection Strategy Considerations

The choice between different protected serine derivatives depends on multiple factors:

  • Deprotection Conditions: Fmoc-Ser(tBu)-OH allows for orthogonal deprotection using base for the Fmoc group and acid for the tBu group

  • Side Reaction Prevention: The tBu group effectively prevents unwanted reactions at the serine hydroxyl group during synthesis

  • Compatibility: High compatibility with various coupling reagents and conditions makes Fmoc-Ser(tBu)-OH versatile in different synthesis protocols

  • Stability: The compound demonstrates good shelf stability when stored properly

ParameterRecommendationReference
Temperature2-8°C (refrigerated)
Alternative Range2-30°C (depending on supplier)
ContainerTightly closed original container
ProtectionShield from light and moisture
Storage Class Code11 - Combustible Solids

Stability Considerations

  • Moisture Sensitivity: Extended exposure to moisture can lead to hydrolysis of the Fmoc group

  • Temperature Fluctuations: Repeated freezing and thawing should be avoided

  • Light Exposure: Minimize exposure to direct light to prevent photodegradation

  • Shelf Life: When stored properly, the compound maintains its purity and effectiveness for extended periods

Analytical Methods for Characterization

Several analytical techniques are employed to characterize and verify the quality of Fmoc-Ser(tBu)-OH.

Chromatographic Methods

TechniqueApplicationParameters MeasuredReference
HPLCPurity determination≥99.0% purity specification
TLCQuick purity assessment≥98% purity by TLC(011A) and TLC(0811)
GCFree amino acid analysis≤0.2% free amino acid content

Spectroscopic and Other Analytical Methods

  • Infrared Spectroscopy: Confirms structural identity through characteristic absorption patterns

  • Optical Rotation: Verifies stereochemical purity ([α]₂₀/D +25.5±1°, c = 1% in ethyl acetate)

  • Karl Fischer Titration: Determines water content (specification: ≤2.0%)

  • NMR Spectroscopy: Provides detailed structural confirmation and can detect impurities

These analytical methods ensure that Fmoc-Ser(tBu)-OH meets the stringent requirements for peptide synthesis applications.

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